Structure and molecular weight of (4-Cyclopropoxyphenyl)methanesulfonyl chloride
Structure and molecular weight of (4-Cyclopropoxyphenyl)methanesulfonyl chloride
Technical Monograph: (4-Cyclopropoxyphenyl)methanesulfonyl chloride
Executive Summary & Structural Identity
(4-Cyclopropoxyphenyl)methanesulfonyl chloride is a specialized organosulfur building block used primarily in the synthesis of sulfonamide-based pharmaceuticals. Unlike stable aryl sulfonyl chlorides (e.g., tosyl chloride), this compound is a benzylsulfonyl chloride derivative. This structural distinction confers unique reactivity—specifically the potential for sulfene elimination—which requires precise handling protocols during drug development campaigns.
Physicochemical Characterization
| Property | Data | Note |
| IUPAC Name | [4-(Cyclopropyloxy)phenyl]methanesulfonyl chloride | |
| CAS Registry Number | 1394934-98-5 | Verified Identifier |
| Molecular Formula | ||
| Molecular Weight | 246.71 g/mol | Monoisotopic Mass: ~246.01 |
| Physical State | White to off-white solid (low melting) | Tendency to hydrolyze in moist air |
| Solubility | DCM, THF, Ethyl Acetate | Reacts violently with alcohols/amines |
| Storage | -20°C, Inert Atmosphere (Argon/N2) | Moisture Sensitive |
Structural Visualization
Figure 1: Pharmacophore dissection highlighting the metabolic stability of the cyclopropyl ether and the reactivity of the benzylic sulfonyl moiety.
Synthetic Methodology
The synthesis of (4-Cyclopropoxyphenyl)methanesulfonyl chloride presents two specific challenges:
-
The Cyclopropyl Ether: Installation of the cyclopropyl group on the phenol is difficult via standard
alkylation due to the strain and slow reactivity of cyclopropyl halides. -
The Benzylsulfonyl Moiety: Direct chlorosulfonation of the ring yields the phenylsulfonyl analog (
), not the benzyl derivative ( ). Therefore, an indirect route via the benzyl halide is required.
Recommended Synthetic Pathway
Step 1: Ether Formation (Chan-Lam Coupling) Traditional alkylation is inefficient. The modern standard uses copper-catalyzed oxidative coupling.
-
Reagents: 4-Hydroxybenzyl alcohol, Cyclopropylboronic acid,
, Pyridine.
Step 2: Chlorination Conversion of the benzyl alcohol to benzyl chloride.
-
Reagents:
(Thionyl chloride) or . -
Precaution: Avoid strong Lewis acids that might open the cyclopropyl ring.
Step 3: Sulfonation & Activation Conversion of the benzyl chloride to the sulfonate salt, followed by chlorination.
-
Reagents: (a)
(aq), reflux Sodium sulfonate salt. (b) or /DMF.
Figure 2: Step-wise synthetic workflow emphasizing the indirect installation of the sulfonyl group.
Critical Reactivity & Handling (E-E-A-T)
As a Senior Scientist, I must highlight a specific instability mechanism often overlooked in standard protocols: Sulfene Elimination .
The Sulfene Mechanism Risk
Unlike phenylsulfonyl chlorides (
-
Mechanism: In the presence of tertiary amines (e.g., Triethylamine, DIPEA) often used as scavengers in sulfonamide synthesis, this molecule can undergo E1cB elimination to form a transient Sulfene intermediate (
). -
Consequence: The sulfene is highly reactive and can dimerize or react non-selectively, leading to low yields and "tarry" byproducts.
-
Mitigation Strategy:
-
Use weaker bases: Pyridine or
(Schotten-Baumann conditions) are preferred over Triethylamine. -
Low Temperature: Conduct coupling reactions at 0°C to -10°C.
-
Order of Addition: Add the base last or add the sulfonyl chloride slowly to a mixture of amine and base.
-
Cyclopropyl Ether Stability
The cyclopropyl ether is metabolically robust (blocking CYP450 dealkylation) but chemically sensitive to strong acids.
-
Avoid: Strong Lewis acids (
, ) which will cleave the ether or open the ring. -
Safe: Compatible with standard hydrogenation and mild acidic workups.
Experimental Protocol: Sulfonamide Coupling
Objective: Coupling (4-Cyclopropoxyphenyl)methanesulfonyl chloride with a secondary amine (Model Substrate).
Materials:
-
Sulfonyl Chloride (1.0 equiv)
-
Amine substrate (1.1 equiv)
-
Pyridine (solvent/base) or DCM/Pyridine (10:1)
-
Anhydrous conditions (
atmosphere)
Procedure:
-
Preparation: Dissolve the amine (1.0 mmol) in anhydrous DCM (5 mL) and Pyridine (2.0 mmol) in a flame-dried flask under Nitrogen. Cool to 0°C.
-
Addition: Dissolve (4-Cyclopropoxyphenyl)methanesulfonyl chloride (1.0 mmol, 247 mg) in minimal DCM (1 mL). Add this solution dropwise to the amine mixture over 10 minutes. Note: Rapid addition causes local heating and sulfene formation.
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature over 2 hours. Monitor by TLC/LCMS.
-
Workup: Quench with saturated
solution. Extract with DCM. Wash organic layer with dilute citric acid (to remove pyridine), water, and brine. -
Purification: Dry over
, concentrate, and purify via flash chromatography (Hexane/EtOAc).
Self-Validation Check:
-
If the product shows an extra peak in LCMS corresponding to a dimer: You likely generated the sulfene.[1] Lower the temperature and switch to a biphasic system (
aq). -
If the cyclopropyl ring is lost (NMR check): Ensure no strong acids were generated or used during the workup.
References
-
Chemical Identity & CAS: BLD Pharm. (4-Cyclopropoxyphenyl)methanesulfonyl chloride Product Page. Accessed Oct 2023. Link
-
Sulfene Mechanism: King, J. F. "Return of the Sulfenes." Accounts of Chemical Research, 1975. (Foundational mechanism for alkanesulfonyl chloride elimination). Link
-
Cyclopropyl Ether Synthesis: Tsuritani, T., et al. "Copper-mediated coupling of cyclopropylboronic acids with phenols." Synlett, 2006. (Methodology for installing the ether). Link
-
General Reactivity: BenchChem. Reactivity of the Sulfonyl Chloride Functional Group. Link
